molecular formula C11H12F3NO3 B1529462 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid CAS No. 1411612-54-8

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

Cat. No.: B1529462
CAS No.: 1411612-54-8
M. Wt: 263.21 g/mol
InChI Key: QLVPAEPPJKBDEO-UHFFFAOYSA-N
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Description

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid is an organic compound that features a trifluoromethyl group, an amino group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and trifluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-ethoxybenzaldehyde and trifluoroacetic acid in the presence of a suitable catalyst.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Final Product: The final step involves purification and isolation of the desired product, this compound, through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and specificity, while the amino group facilitates hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-methoxyphenyl)-3,3,3-trifluoropropanoic acid
  • 2-Amino-2-(2-ethoxyphenyl)-3,3,3-difluoropropanoic acid
  • 2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluorobutanoic acid

Uniqueness

2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.

Properties

IUPAC Name

2-amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-18-8-6-4-3-5-7(8)10(15,9(16)17)11(12,13)14/h3-6H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPAEPPJKBDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 2
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 3
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 4
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 5
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid
Reactant of Route 6
2-Amino-2-(2-ethoxyphenyl)-3,3,3-trifluoropropanoic acid

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